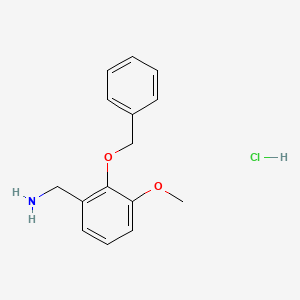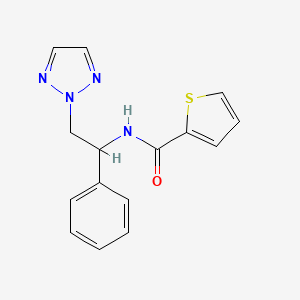![molecular formula C9H22Cl2N2O2S B2825125 3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride CAS No. 1203372-93-3](/img/structure/B2825125.png)
3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride is a synthetic organic compound with the molecular formula C9H22Cl2N2O2S. It is known for its unique structural features, which include a thiolane ring and a dimethylamino propyl group. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent under controlled conditions.
Introduction of the Dimethylamino Propyl Group: This step involves the reaction of the thiolane intermediate with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the product with hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the above reactions are optimized for yield and purity. Continuous monitoring and control of reaction parameters such as temperature, pressure, and pH are crucial to ensure consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The thiolane ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which may target the carbonyl groups or the thiolane ring.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
科学的研究の応用
3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiolane ring and dimethylamino groups play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- **3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione
- **N,N-Dimethyl-3-(3-thienyl)propan-1-amine
- **3-(Dimethylamino)propylamine
Uniqueness
Compared to similar compounds, 3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride is unique due to its specific structural features that confer distinct reactivity and biological activity. The presence of the thiolane ring and the dimethylamino propyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S.2ClH/c1-11(2)6-3-5-10-9-4-7-14(12,13)8-9;;/h9-10H,3-8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGGVHCCIOQRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1CCS(=O)(=O)C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-[(2-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2825048.png)

![N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide](/img/structure/B2825051.png)
![6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2825056.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2825057.png)


![4-(dimethylsulfamoyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide](/img/structure/B2825063.png)
![5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2825064.png)
![5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid](/img/structure/B2825065.png)
